molecular formula C20H14O3 B196089 Benzo(a)pyrene diol epoxide CAS No. 55097-80-8

Benzo(a)pyrene diol epoxide

Cat. No. B196089
CAS RN: 55097-80-8
M. Wt: 302.3 g/mol
InChI Key: DQEPMTIXHXSFOR-UHFFFAOYSA-N
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Description

Benzo[a]pyrene diol epoxide (BPDE) is a metabolite of the polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene (BaP), which is widely studied due to its mutagenic and carcinogenic activity . BaP is metabolized in cells, forming highly reactive diol epoxide derivatives that can bind covalently to DNA .


Molecular Structure Analysis

The activated metabolite of BPDE exists mainly as four isomers, which have particular chemical reactivities toward guanosine sites on the DNA . The electronic properties of the BPDE enantiomers, along with a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring, have been reported .


Chemical Reactions Analysis

The reactivity and chemistry of BPDE are dependent on the electronic configuration of the biologically activated metabolite . Each of the isomers has a distinct profile on the epoxide ring, in terms of hydrogen bonds and in terms of the non-covalent interaction between the diol groups and the epoxide .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of BPDE are not detailed in the retrieved information .

Scientific Research Applications

1. Structural Chemistry

  • Application : BPDE and its enantiomeric forms have been studied for their wavefunction and reactivity .
  • Method : The study involved a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring .
  • Results : The results showed that the epoxide ring, which is the core of the reactivity, bears different properties at the level of wavefunction for each isomer . The study also suggested a potential geometrical relationship between the inclination of the epoxide group and its interaction with the guanosine group upon adduct formation .

2. Toxicology

  • Application : BPDE adducts to Histidine and Lysine in Serum Albumin have been detected in vivo .
  • Method : The study used high-pressure liquid chromatography (HPLC) coupled to high-resolution tandem mass spectrometry (MS) to lower the detection limits and increase the selectivity .
  • Results : The (+)-anti-benzo [a]pyrene diol epoxide adducts could be chromatographically resolved by using an HPLC column with a pentafluorophenyl stationary phase .

3. Cancer Research

  • Application : BPDE-induced chromosomal aberrations have been studied in relation to lung cancer risk .
  • Method : The study involved in vitro induction of chromosomal aberrations by activated BPDE in lymphocyte cultures .
  • Results : The characteristics of chromosomal aberrations induced by BPDE were described, and a pilot case-control study was presented .

4. Occupational Health

  • Application : BPDE-DNA adducts have been studied among coke-oven workers to monitor occupational exposure to polycyclic aromatic hydrocarbons (PAH) .
  • Method : The study used an enzyme-linked immunosorbent assay with anti-trans-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-benzo[a]pyrene-DNA antibodies .
  • Results : The study tested the feasibility of this method for monitoring occupational exposure to PAH .

5. DNA Repair

  • Application : The adaptive upregulation of DNA repair genes following BPDE exposure has been studied .
  • Method : The study involved exposing human cells to BPDE and studying the nucleotide excision repair (NER) activity, induction of cell death, and mutations .
  • Results : The study provided insights into the cellular response to BPDE exposure .

6. Mutagenesis

  • Application : BPDE-induced chromosomal aberrations have been studied in relation to genetic susceptibility to smoking-related cancers .
  • Method : The study involved in vitro induction of chromosomal aberrations by activated BPDE in lymphocyte cultures .
  • Results : The higher rate of BPDE-induced chromosomal aberrations may be due to inefficient DNA repair .

7. Quantum Chemistry

  • Application : The electronic properties of the BPDE enantiomers have been studied, along with a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring .
  • Method : The study involved quantum chemical calculations to reveal the reactivity, energy properties, and electronic properties of the mutagen .
  • Results : The results showed that the epoxide ring, the core of the reactivity, bears different properties at the level of wavefunction for each isomer . The study also suggested a potential geometrical relationship between the inclination of the epoxide group and its interaction with the guanosine group upon adduct formation .

8. Environmental Monitoring

  • Application : BPDE-DNA adducts have been studied among coke-oven workers to monitor occupational exposure to polycyclic aromatic hydrocarbons (PAH) .
  • Method : The study used an enzyme-linked immunosorbent assay with anti-trans-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-benzo[a]pyrene-DNA antibodies .
  • Results : The study tested the feasibility of this method for monitoring occupational exposure to PAH .

9. Genetic Susceptibility

  • Application : BPDE-induced chromosomal aberrations have been studied in relation to genetic susceptibility to smoking-related cancers .
  • Method : The study involved in vitro induction of chromosomal aberrations by activated BPDE in lymphocyte cultures .
  • Results : The higher rate of BPDE-induced chromosomal aberrations may be due to inefficient DNA repair .

Safety And Hazards

BPDE is a potent carcinogen, leading to the formation of adducts with the DNA, primarily at guanosine positions . It is considered a classic DNA-damaging carcinogen and is commonly found in tobacco smoke and in the ambient environment . Exposure to BPDE may lead to chromosomal aberrations, which may be due to inefficient DNA repair .

Future Directions

Future research could focus on lowering the detection limits and increasing the selectivity of analytical methods for detecting BPDE adducts . Additionally, further studies are needed to understand the mechanism of toxic potential of BPDE . The BPDE mutagen sensitivity assay will facilitate epidemiological studies of genetic susceptibility to smoking-related cancers .

properties

IUPAC Name

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEPMTIXHXSFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9036779
Record name Benzo(a)pyrene diolepoxide 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9036779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(a)pyrene diol epoxide

CAS RN

55097-80-8, 58917-67-2
Record name Benzo[a]pyrene-7,8-dihydrodiol 9,10-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55097-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene diolepoxide 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9036779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,680
Citations
T Lu, S Manzetti - Structural chemistry, 2014 - Springer
Benzo[a]pyrene is a known carcinogen, which derives from fossil fuel combustion, cigarette smoke, and generic biomass combustion including traffic emissions. This potent carcinogen …
Number of citations: 321 link.springer.com
M Cosman, C De Los Santos, R Fiala… - Proceedings of the …, 1992 - National Acad Sciences
We have synthesized, separated, and purified approximately 10 mg of a deoxyundecanucleotide duplex containing a single centrally positioned covalent adduct between (+)-anti-benzo[…
Number of citations: 352 www.pnas.org
Q Wei, J Gu, L Cheng, ML Bondy, H Jiang, WK Hong… - Cancer research, 1996 - AACR
Benzo(a)pyrene is considered a classic DNA-damaging carcinogen and is one of a multitude of polycyclic aromatic hydrocarbons commonly found in tobacco smoke and in the ambient …
Number of citations: 136 aacrjournals.org
JC Hargis, HFS III, KN Houk… - The Journal of Physical …, 2010 - ACS Publications
Noncovalent complexes of a tumorigenic benzo[a]pyrene diol epoxide with the guanine−cytosine (GC) and adenine−thymine (AT) base pairs have been examined computationally. (+)-…
Number of citations: 40 pubs.acs.org
RF Newbold, P Brookes - Nature, 1976 - nature.com
BENZO[a]PYRENE (BP) is one of a group of chemically inert carcinogens which, in order to exert their cytotoxic, mutagenic and carcinogenic effects, require metabolic activation by …
Number of citations: 358 www.nature.com
H Ling, JM Sayer, BS Plosky, H Yagi… - Proceedings of the …, 2004 - National Acad Sciences
The first occupation-associated cancers to be recognized were the sooty warts (cancers of the scrotum) suffered by chimney sweeps in 18th century England. In the 19th century, high …
Number of citations: 215 www.pnas.org
MK Lakshman, JC Keeler, FN Ngassa… - Journal of the …, 2007 - ACS Publications
A diastereoselective synthesis of the nucleoside adducts corresponding to a cis ring-opening of the carcinogen (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (…
Number of citations: 20 pubs.acs.org
RG Harvey, XQ Tang - Tetrahedron letters, 1995 - Elsevier
Efficient, highly enantioselective syntheses of (+) and (−)-anti-benzo[a]pyrene diol epoxide (BPDE) from 9,10-dihydrobenzo[a]pyrene are described. Initial epoxidation catalyzed by (…
Number of citations: 22 www.sciencedirect.com
BW Day, PL Skipper, J Zaia, K Singh… - Chemical research in …, 1994 - ACS Publications
Human serum albumin was reacted with the (+)-and (-)-enantiomers of r-7, i-8-dihydroxyi-9, M0-epoxy-7, 8, 9, 10-tetrahydrobenzo [a] pyrene to determine if the chiral nature of the …
Number of citations: 48 pubs.acs.org
RM Santella, CD Lin, WL Cleveland… - …, 1984 - academic.oup.com
Monoclonal antibodies were obtained after fusion of mouse P3×63 Ag8.653 myeloma cells with spleen cells isolated from BALB/cCr mice immunized with either DNA modified by 7β, 8α-…
Number of citations: 194 academic.oup.com

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